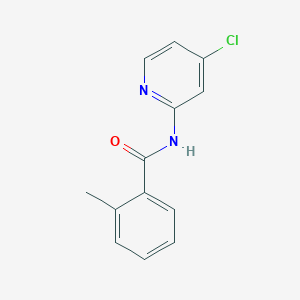![molecular formula C12H14ClNO4S B2508896 1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 630049-59-1](/img/structure/B2508896.png)
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H14ClNO4S and a molecular weight of 303.76 . It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid”, often involves intra- and intermolecular reactions . The review on pyrrolidine, a similar five-membered nitrogen heterocycle, highlights recent accomplishments in the construction of such compounds using multi-component one-pot and green synthetic methodologies .Molecular Structure Analysis
The molecular structure of “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” can be represented by the SMILES notation: C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl . This indicates that the compound contains a piperidine ring sulfonylated at the nitrogen atom with a 2-chlorophenyl group and carboxylated at the 4-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” include a molecular weight of 303.76 and a molecular formula of C12H14ClNO4S . Further details about its physical state, solubility, melting point, boiling point, etc., are not available in the search results.Applications De Recherche Scientifique
Antibacterial Activity
Research has shown that compounds derived from piperidine-4-carboxylic acid exhibit antibacterial activity. For instance, a study synthesized derivatives that included a 1,3,4-oxadiazole nucleus and evaluated their antibacterial potential. One compound in particular, bearing a 2-methylphenyl group, demonstrated significant growth inhibition of various bacterial strains, including Salmonella typhi and Escherichia coli, suggesting the potential application of these derivatives in antibacterial treatments (Iqbal et al., 2017).
Antioxidant and Anticholinesterase Activity
Another study explored the synthesis of sulfonyl hydrazones with piperidine derivatives. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity. The results showed that certain derivatives exhibited significant lipid peroxidation inhibitory activity and scavenging activities, indicating their potential use in treating oxidative stress-related conditions (Karaman et al., 2016).
Anticancer Potential
Research has also been conducted on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as potential anticancer agents. Certain synthesized compounds showed promising results against cancer cell lines, indicating the potential of these derivatives in anticancer therapy (Rehman et al., 2018).
Alzheimer’s Disease Treatment
The synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide was targeted to evaluate new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in Alzheimer's, suggesting their potential application in the treatment of this neurodegenerative disease (Rehman et al., 2018).
Orientations Futures
The future directions for research on “1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in drug design. Piperidines are widely used in medicinal chemistry, and their derivatives are present in many classes of pharmaceuticals . Therefore, continued research in this area is expected.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQWLMWHAFCAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

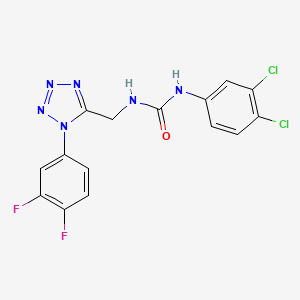
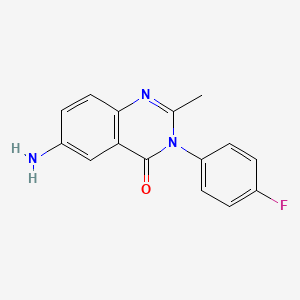

![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)
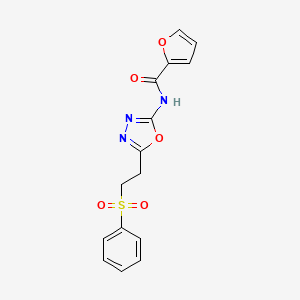
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2508823.png)
![[2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-acetylamino]-acetic acid](/img/structure/B2508824.png)
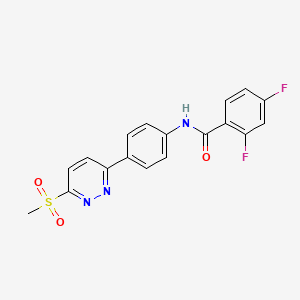
![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
